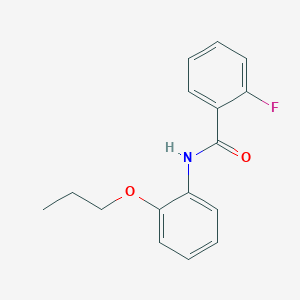
2-fluoro-N-(2-propoxyphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-fluoro-N-(2-propoxyphenyl)benzamide, also known as FPBA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. FPBA belongs to the class of benzamide derivatives, which are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties.
作用机制
The exact mechanism of action of 2-fluoro-N-(2-propoxyphenyl)benzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors involved in biological processes. For example, this compound derivatives have been reported to inhibit the activity of HDACs by binding to the active site of the enzyme and preventing the deacetylation of histone proteins. This, in turn, leads to changes in gene expression and can result in the inhibition of cancer cell growth. Similarly, this compound derivatives have been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that promote inflammation.
Biochemical and Physiological Effects:
This compound and its derivatives have been shown to exhibit a wide range of biochemical and physiological effects, depending on the specific compound and target enzyme. For example, this compound derivatives that inhibit HDACs have been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and sensitize cancer cells to chemotherapy. On the other hand, this compound derivatives that inhibit COX-2 have been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases.
实验室实验的优点和局限性
2-fluoro-N-(2-propoxyphenyl)benzamide and its derivatives have several advantages for lab experiments, including their synthetic accessibility, structural versatility, and potential for targeting specific enzymes or receptors. However, there are also some limitations to consider, such as their potential toxicity, low solubility, and lack of selectivity for specific targets. Moreover, the biological effects of this compound derivatives may vary depending on the specific compound and target enzyme, which can complicate their use in lab experiments.
未来方向
There are several future directions for research on 2-fluoro-N-(2-propoxyphenyl)benzamide and its derivatives, including the design and synthesis of more potent and selective compounds, the elucidation of their mechanism of action, and the evaluation of their therapeutic potential in animal models and clinical trials. Moreover, the development of new methods for the synthesis and purification of this compound derivatives could facilitate their use in drug discovery and development. Overall, this compound and its derivatives represent a promising class of compounds for the development of new drugs targeting various diseases.
合成方法
2-fluoro-N-(2-propoxyphenyl)benzamide can be synthesized through a multi-step process involving the reaction of 2-fluorobenzoyl chloride with 2-propoxyaniline in the presence of a base, followed by acylation with propionyl chloride and subsequent reduction with sodium borohydride. The final product is obtained after purification through column chromatography and recrystallization.
科学研究应用
2-fluoro-N-(2-propoxyphenyl)benzamide has been studied for its potential applications in drug discovery and development, particularly as a scaffold for the design of new drugs targeting various diseases. Several studies have reported the synthesis and evaluation of this compound derivatives as inhibitors of enzymes involved in cancer, inflammation, and neurological disorders. For instance, this compound derivatives have been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and have been implicated in cancer and other diseases. Moreover, this compound derivatives have been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines.
属性
IUPAC Name |
2-fluoro-N-(2-propoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2/c1-2-11-20-15-10-6-5-9-14(15)18-16(19)12-7-3-4-8-13(12)17/h3-10H,2,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKGDLNXNVPYFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
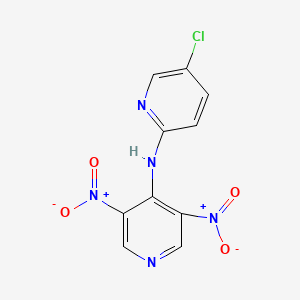
![5-bromo-2-chloro-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5054849.png)
![N-[3-(butylamino)-2-quinoxalinyl]-4-chlorobenzenesulfonamide](/img/structure/B5054853.png)

![N-[2-(methylthio)phenyl]-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B5054860.png)
![N-[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-pyrazinecarboxamide](/img/structure/B5054861.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B5054869.png)
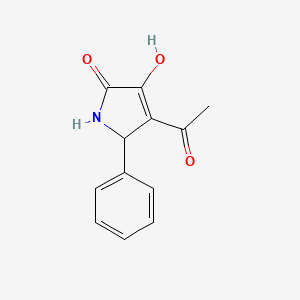
![3-bromo-N-{[(4-bromophenyl)amino]carbonyl}propanamide](/img/structure/B5054878.png)
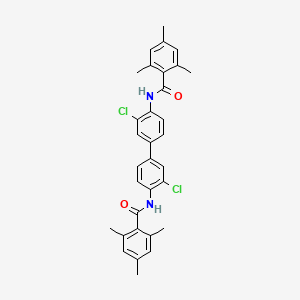
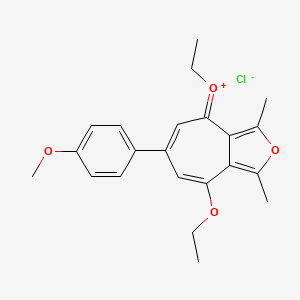
![N'-ethyl-N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5054892.png)
![2-ethoxyethyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)butanoate](/img/structure/B5054899.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]pentanamide](/img/structure/B5054905.png)
